molecular formula C13H9FN2 B11892306 4-((2-Fluorophenyl)amino)benzonitrile

4-((2-Fluorophenyl)amino)benzonitrile

Cat. No.: B11892306
M. Wt: 212.22 g/mol
InChI Key: SATWWKXVJMKOGM-UHFFFAOYSA-N
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Description

4-((2-Fluorophenyl)amino)benzonitrile is an organic compound with the chemical formula C13H9FN2. It is a derivative of benzonitrile, where the amino group is substituted with a 2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorophenyl)amino)benzonitrile typically involves the reaction of 2-fluoroaniline with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials used in the industrial production are typically of high purity to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorophenyl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-Fluorophenyl)amino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-Fluorophenyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a nitrile group, which impart distinct chemical properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

4-(2-fluoroanilino)benzonitrile

InChI

InChI=1S/C13H9FN2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8,16H

InChI Key

SATWWKXVJMKOGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)C#N)F

Origin of Product

United States

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